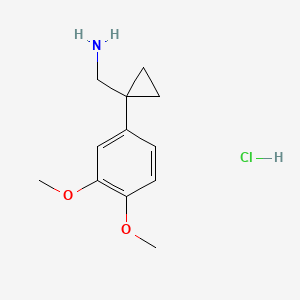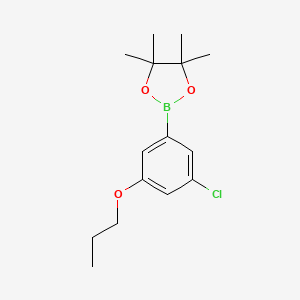
3-Fluoro-6-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is of interest due to its unique chemical properties, which make it useful in various scientific research and industrial applications.
Mécanisme D'action
Mode of Action
It’s known that fluorinated pyridines can undergo heterolytic c-h bond cleavage under basic conditions . This could potentially influence its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by 3-Fluoro-6-methoxypyridine-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a hydrogen atom in the pyridine ring under basic conditions . For example, 3,6-Difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of 3-Fluoro-6-methoxypyridine-2-carboxylic acid typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, potassium fluoride, and other strong bases are commonly used in substitution reactions.
Oxidizing and Reducing Agents: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
3-Fluoro-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-6-methylpyridine-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom at the 2-position.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at the 4-position.
Uniqueness
3-Fluoro-6-methoxypyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it a versatile and valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
3-fluoro-6-methoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSBPWGUSHDMMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716570 |
Source


|
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-79-6 |
Source


|
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)
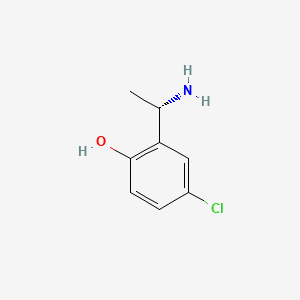

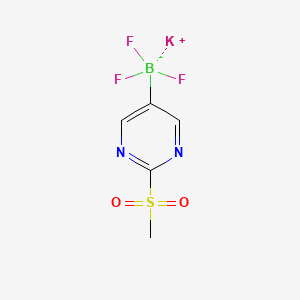
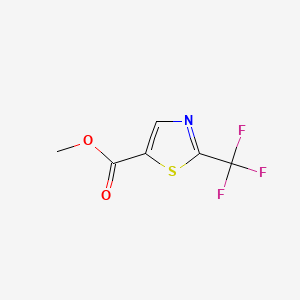
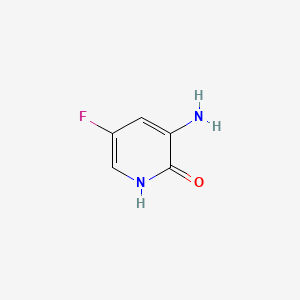
![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)
